molecular formula C31H54NO2 B12294013 3beta-DOXYL-5alpha-cholestane, free radical

3beta-DOXYL-5alpha-cholestane, free radical

Cat. No.: B12294013
M. Wt: 472.8 g/mol
InChI Key: ODDFHESUNMAHDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-DOXYL-5alpha-cholestane, free radical, involves the reaction of cholesterol derivatives with nitroxide radicals. The reaction typically occurs under controlled temperature conditions, often between 176-178°C . The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3beta-DOXYL-5alpha-cholestane, free radical, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate temperature conditions to prevent the decomposition of the free radical .

Major Products Formed

The major products formed from these reactions include various oxides, hydroxylamines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3beta-DOXYL-5alpha-cholestane, free radical, involves its role as a spin label. The compound interacts with molecular targets and pathways by attaching to specific sites within the molecule being studied. This interaction allows researchers to observe and measure the electron spin properties, providing insights into the molecular dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-DOXYL-5alpha-cholestane, free radical, is unique due to its specific structure, which allows it to be used in a wide range of EPR and ESR studies. Its ability to interact with cholesterol and phospholipid membranes makes it particularly valuable in biological and medical research .

Properties

Molecular Formula

C31H54NO2

Molecular Weight

472.8 g/mol

InChI

InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3

InChI Key

ODDFHESUNMAHDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C

Origin of Product

United States

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